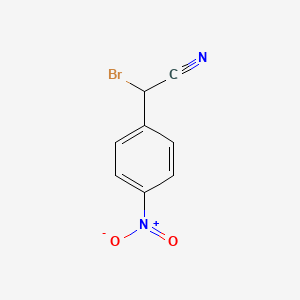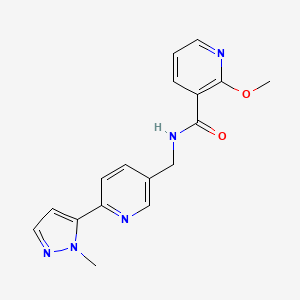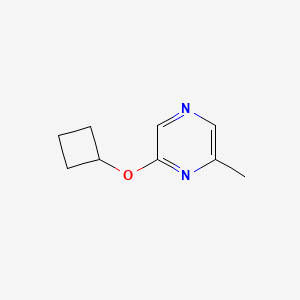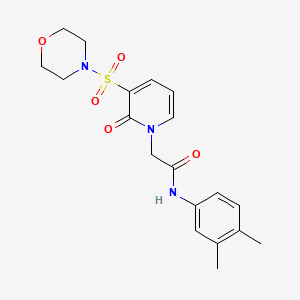
2-Bromo-2-(4-nitrophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes that can include nitration, chlorination, alkylation, reduction, and substitution. For example, a compound closely related to 2-Bromo-2-(4-nitrophenyl)acetonitrile, synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile, showcases the complexity and the careful optimization required in such synthetic pathways (Lei et al., 2015).
Molecular Structure Analysis
The molecular structure and the structural changes of compounds similar to 2-Bromo-2-(4-nitrophenyl)acetonitrile have been extensively studied. Investigations have included quantitative IR spectra and ab initio force field calculations, revealing significant spectral and structural changes upon conversion to carbanionic forms. Such studies illustrate the intricate details of the molecule's structure and the effects of specific transformations on its properties (Binev et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-2-(4-nitrophenyl)acetonitrile derivatives highlight the compound's reactivity and the influence of its structure on these reactions. For instance, the nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile provide insights into the kinetics and mechanisms of reactions involving nitrophenyl groups (Koh, Han, & Lee, 1999).
Physical Properties Analysis
The physical properties of 2-Bromo-2-(4-nitrophenyl)acetonitrile derivatives, such as those of the title compound (2-bromophenyl)(hydroxy)acetonitrile, are characterized by studying bond lengths, angles, and crystal structures. Such analyses contribute to a deeper understanding of the compound's stability and behavior in different conditions (Betz, Betzler, & Klüfers, 2007).
Chemical Properties Analysis
The chemical properties of compounds related to 2-Bromo-2-(4-nitrophenyl)acetonitrile, including their behavior in electrochemical reactions and interactions with other chemical species, are crucial for understanding their reactivity and potential applications. Studies on the anodic oxidation of related esters in acetonitrile, for example, provide valuable data on the oxidation processes and the formation of sulphone and sulphoxide derivatives (Delerue-Matos et al., 1989).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 2-Bromo-2-(4-nitrophenyl)acetonitrile is used in the synthesis of various organic compounds. For instance, Buchstaller and Anlauf (2004) found that 2-nitrophenols spontaneously rearrange during alkylation with 2-bromo-2-methylpropionamide, leading to the formation of valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Application in Chromatography
- In a study on chiral separation, Ali et al. (2016) used 2-bromo-2-(4-nitrophenyl)acetonitrile derivatives in the enantiomeric resolution and simulation studies on a Chiralpak IA column, highlighting its role in the analytical separation of complex mixtures (Ali et al., 2016).
Intermediate in PI3K/mTOR Inhibitors Synthesis
- Lei et al. (2015) reported that a derivative of 2-bromo-2-(4-nitrophenyl)acetonitrile is a key intermediate in the synthesis of many PI3K/mTOR inhibitors, which are significant in the development of targeted cancer therapies (Lei et al., 2015).
Applications in Electrochemistry
- The compound has been used in electrochemical studies, such as the work by Louault et al. (2008), who investigated the electrochemical grafting of substituted phenyl groups, including 4-nitrophenyl groups, onto the surface of a glassy carbon electrode (Louault et al., 2008).
Applications in Organic Electronics
- In the field of organic electronics, the synthesis and characterization of specific derivatives of 2-bromo-2-(4-nitrophenyl)acetonitrile can lead to the development of novel materials with unique electronic properties, as suggested by the studies of the compound's redox behavior and its derivatives (Sherman et al., 1974).
Photocurrent Studies
- Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, in acetonitrile, highlights potential applications in the study of photocurrents and mechanisms in organic photochemistry (Compton & Dryfe, 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H312, and H332, suggesting that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-2-(4-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8(5-10)6-1-3-7(4-2-6)11(12)13/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYIJPBMWDLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-(4-nitrophenyl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)
![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)
![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)
methanone](/img/structure/B2493296.png)


![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)